Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate
Brand Name: Vulcanchem
CAS No.: 1803571-59-6
VCID: VC2887679
InChI: InChI=1S/C10H10N2O2/c1-14-10(13)4-7-5-12-9-6-11-3-2-8(7)9/h2-3,5-6,12H,4H2,1H3
SMILES: COC(=O)CC1=CNC2=C1C=CN=C2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate

CAS No.: 1803571-59-6

Cat. No.: VC2887679

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate - 1803571-59-6

Specification

CAS No. 1803571-59-6
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name methyl 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
Standard InChI InChI=1S/C10H10N2O2/c1-14-10(13)4-7-5-12-9-6-11-3-2-8(7)9/h2-3,5-6,12H,4H2,1H3
Standard InChI Key PQEHPZOPPCIBMK-UHFFFAOYSA-N
SMILES COC(=O)CC1=CNC2=C1C=CN=C2
Canonical SMILES COC(=O)CC1=CNC2=C1C=CN=C2

Introduction

Chemical Structure and Properties

Basic Information

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . This compound is also known by its alternative name 1H-Pyrrolo[2,3-c]pyridine-3-acetic acid, methyl ester . It bears the Chemical Abstracts Service (CAS) registry number 1803571-59-6, which uniquely identifies its specific structure .

Structural Characteristics

The compound's structure features a pyrrolo[2,3-c]pyridine core, which consists of a pyrrole ring fused with a pyridine ring. The fusion occurs at positions 2 and 3 of the pyrrole ring with positions c and adjacent position of the pyridine ring. At position 3 of this bicyclic system is an acetate group with a methyl ester. The nitrogen in the pyrrole ring (denoted as 1H) bears a hydrogen atom, making it susceptible to various modifications and reactions.

ManufacturerProduct numberProduct descriptionCAS numberPackagingPrice (USD)
TRCM782630methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate1803571-59-65mg$65
TRCM782630methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate1803571-59-610mg$90
TRCM782630methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate1803571-59-650mg$350
A1 Biochem Labs6566035Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate 95%1803571-59-65G$1100

This pricing table demonstrates the significant price variation based on quantity, with larger amounts offering economies of scale despite the substantial initial investment . The compound's relatively high cost per milligram reflects its specialized nature and the complexity involved in its synthesis.

Synthetic Pathways and Preparation

Comparison with Related Compounds

Drawing parallels from the synthesis of the structural isomer methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate provides valuable insights. This related compound is typically prepared through a two-step process involving the formation of a pyrrolopyridine intermediate followed by esterification with methanol in the presence of an acid catalyst such as sulfuric acid. A similar approach could potentially be adapted for the synthesis of methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate, with appropriate modifications to account for the different fusion pattern.

Structural Comparisons with Related Compounds

Structural Isomers and Analogs

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate belongs to a broader family of pyrrolopyridine derivatives. Several structural isomers exist with slight variations in the fusion pattern of the pyrrole and pyridine rings or the position of substituents:

  • Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 169030-84-6) - This is a structural isomer where the pyrrole and pyridine rings are fused in a [2,3-b] pattern rather than [2,3-c], resulting in a different spatial arrangement of the heterocyclic system .

  • Methyl 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetate (CAS: 1219532-93-0) - This compound has an additional amino group at the alpha carbon of the acetate moiety, which significantly alters its chemical behavior and potential biological applications .

  • 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride - This compound features a chloro substituent at position 4 of the pyrrolopyridine core and exists as the carboxylic acid rather than the methyl ester, often in the form of its hydrochloride salt.

Comparative Analysis

The following table compares key properties of methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate with its related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Distinction
Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate1803571-59-6C₁₀H₁₀N₂O₂190.2Pyrrolo[2,3-c]pyridine core with methyl acetate at position 3
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate169030-84-6C₁₀H₁₀N₂O₂190.2Pyrrolo[2,3-b]pyridine core with methyl acetate at position 3
Methyl 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetate1219532-93-0C₁₀H₁₁N₃O₂205.21Additional amino group at alpha-carbon
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride2137787-99-4C₉H₈Cl₂N₂O₂247.08Chloro substituent and carboxylic acid instead of methyl ester

This comparison highlights the subtle structural differences that can significantly impact the chemical, physical, and potential biological properties of these compounds .

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